molecular formula C9H8N2O B157675 2-methylquinazolin-4-ol CAS No. 132305-21-6

2-methylquinazolin-4-ol

Cat. No.: B157675
CAS No.: 132305-21-6
M. Wt: 160.17 g/mol
InChI Key: FIEYHAAMDAPVCH-UHFFFAOYSA-N
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Description

2-Methylquinazolin-4-ol: is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . It is known for its role as a potent competitive inhibitor of poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase

Scientific Research Applications

Future Directions

Given its potential antiviral activity against influenza A virus, 2-Methyl-4(3H)-quinazolinone is determined to be a main active component in certain extracts . Its potential as an effective treatment against viral pneumonia via the inhibition of virus replication suggests future research directions .

Biochemical Analysis

Biochemical Properties

2-Methylquinazolin-4-ol interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase). It inhibits these enzymes in a concentration-dependent manner . The nature of these interactions is competitive, meaning that this compound competes with the substrate for the active site of the enzyme .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on the enzymes mentioned above. By inhibiting poly (ADP-ribose) synthetase and ATCase, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of poly (ADP-ribose) synthetase and ATCase, thereby preventing these enzymes from catalyzing their respective reactions . This leads to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that this compound inhibits ATCase in a dose-dependent manner in vivo .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit ATCase in a dose-dependent manner. Specifically, doses ranging from 0.2 mg to 1 mg administered via oral gavage over two days resulted in an inhibitory effect on ATCase .

Metabolic Pathways

Given its role as an inhibitor of poly (ADP-ribose) synthetase and ATCase, it is likely that this compound influences pathways related to ADP-ribose synthesis and the urea cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinazolin-4-ol can be synthesized through several methods, including transition metal-catalyzed reactions. One common approach involves the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions . For instance, the reaction of 2-aminobenzamide with acetic anhydride can yield this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can have diverse biological activities .

Comparison with Similar Compounds

    Quinazolin-4-ol: Similar in structure but lacks the methyl group at the 2-position.

    2-Methylquinazolin-4-one: Similar but with a ketone group instead of a hydroxyl group at the 4-position.

    4-Hydroxyquinazoline: Similar but without the methyl group at the 2-position.

Uniqueness: 2-Methylquinazolin-4-ol is unique due to its specific inhibitory effects on poly (ADP-ribose) synthetase and aspartate transcarbamylase, which are not as pronounced in its analogs . This makes it particularly valuable in research focused on enzyme inhibition and therapeutic applications.

Properties

IUPAC Name

2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170208
Record name 2-Methyl-4(3H)-quinazolinone
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-24-0
Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-methylquinazolin-4(1H)-one
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Record name 2-METHYL-4(3H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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